REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([O:12][Si](C)(C)C)[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[Li+].[OH-].Cl>CO.O>[CH3:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask equipped with magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours at reflux the reaction
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a crude solid (70:30) product
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |